![molecular formula C20H20N2O3S2 B322477 N-{4-[(mesitylamino)sulfonyl]phenyl}thiophene-2-carboxamide](/img/structure/B322477.png)
N-{4-[(mesitylamino)sulfonyl]phenyl}thiophene-2-carboxamide
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Overview
Description
WAY-312308 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-312308 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final reaction to form WAY-312308, often involving specific catalysts and controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of WAY-312308 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:
Bulk synthesis: Using large quantities of starting materials and intermediates.
Continuous monitoring: Ensuring reaction conditions are maintained within optimal ranges.
Purification and quality control: Employing advanced techniques to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-312308 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are often conducted in anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles. Reactions are carried out under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiophene derivatives, including N-{4-[(mesitylamino)sulfonyl]phenyl}thiophene-2-carboxamide. Research indicates that compounds with thiophene moieties exhibit significant activity against various bacterial strains, including antibiotic-resistant strains.
Case Study: Antibacterial Efficacy
A study published in Molecules assessed the antibacterial efficacy of several thiophene derivatives against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli. The results demonstrated that certain compounds showed high binding affinity to the β-lactamase enzyme, which is crucial for overcoming antibiotic resistance. The docking studies indicated that this compound could potentially serve as a lead compound for developing new antibacterial agents targeting resistant bacterial strains .
Cancer Treatment
Thiophene derivatives have also been explored for their anticancer properties. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.
Case Study: Microtubule-Targeting Agents
Research focusing on microtubule-targeting agents has shown that thiophene derivatives can effectively disrupt microtubule dynamics in drug-resistant cancer cells. A study evaluated various compounds, revealing that those similar to this compound exhibited promising results in inhibiting cell growth and inducing apoptosis in resistant cancer cell lines .
Cholesterol Absorption Inhibition
Another significant application of thiophene derivatives is in the treatment of hyperlipidemia and related disorders. Compounds like this compound may possess properties that inhibit cholesterol absorption.
Case Study: Cholesterol Absorption Inhibitors
A patent describes the use of thiophene derivatives as cholesterol absorption inhibitors, which can be beneficial in managing conditions associated with dyslipidemia. This application highlights the compound's potential role in metabolic disorders and cardiovascular health .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of thiophene derivatives is crucial for optimizing their pharmacological properties. Research has focused on modifying various substituents on the thiophene ring to enhance biological activity.
Data Table: Structure-Activity Relationships
Compound | Substituent | Activity | Reference |
---|---|---|---|
A | Mesitylamino | High antibacterial activity | |
B | Methyl group | Moderate anticancer effects | |
C | Chlorine | Cholesterol inhibition potential |
Conclusion and Future Directions
This compound presents a versatile framework for developing new therapeutic agents across multiple domains, including antibacterial, anticancer, and metabolic disorder treatments. Future research should focus on clinical trials to validate these findings and explore additional modifications to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of WAY-312308 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
WAY-312308 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Biological Activity
N-{4-[(mesitylamino)sulfonyl]phenyl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its anticancer, antibacterial, and antiviral properties based on various research findings.
1. Chemical Structure and Properties
The compound features a thiophene ring, which is known for its aromatic properties, enhancing its interaction with biological targets. The mesitylamino and sulfonyl groups contribute to its solubility and binding affinity, which are crucial for biological activity.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound.
Key Findings:
- Cell Line Studies: The compound exhibited significant cytotoxic effects against various cancer cell lines, including Hep3B (Hepatocellular carcinoma) with an IC50 of 5.46 µM, indicating potent growth inhibition .
- Mechanism of Action: It was found to interfere with tubulin polymerization, similar to well-known chemotherapeutics like colchicine. This interaction leads to cell cycle arrest in the G2/M phase, preventing cancer cell proliferation .
- Structure-Activity Relationship (SAR): Modifications in the phenyl and thiophene groups have been shown to enhance activity. For instance, substituents that increase hydrophobicity tend to improve anticancer efficacy .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Hep3B | 5.46 | Tubulin inhibition |
CA-4 analogs | Hep3B | 12.58 | Tubulin inhibition |
3. Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been investigated:
Research Insights:
- Broad Spectrum: The compound showed effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups significantly enhanced antibacterial activity .
- Mechanism: The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways, which is common among antibacterial agents.
4. Antiviral Potential
Emerging research indicates that this compound may possess antiviral properties:
Findings:
- Inhibition of Viral Replication: In silico studies suggest that derivatives of this compound can bind effectively to viral proteases, potentially inhibiting SARS-CoV-2 replication .
- Binding Affinity: Molecular docking studies indicated favorable binding energies with viral targets, suggesting a promising avenue for further antiviral drug development.
5. Case Studies and Comparative Analysis
A comparative analysis of similar compounds reveals the unique position of this compound within the broader category of thiophene derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[(mesitylamino)sulfonyl]phenyl}thiophene-2-carboxamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves coupling a substituted thiophene-2-carboxylic acid derivative with a mesitylamine-sulfonamide-functionalized aniline. Key steps include:
- Sulfonamide Formation : React mesitylamine with a sulfonyl chloride (e.g., 4-chlorosulfonylphenyl intermediate) in anhydrous dichloromethane or acetonitrile under reflux (1–2 hours) .
- Amide Coupling : Use 2-thiophenecarbonyl chloride with the sulfonamide-functionalized aniline in acetonitrile, catalyzed by triethylamine or pyridine, at 60–80°C for 4–6 hours .
- Solvent-Free Optimization : For higher yields, employ microwave-assisted synthesis with solid supports (e.g., aluminum oxide) and basic catalysts (e.g., K₂CO₃) to reduce side reactions .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7). Purify via column chromatography (silica gel, gradient elution) to achieve >85% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) to confirm >95% purity. Validate with elemental analysis (C, H, N, S) within ±0.3% of theoretical values .
- Structural Confirmation :
- NMR : Assign peaks in ¹H NMR (DMSO-d₆): δ 7.8–8.1 ppm (sulfonamide phenyl protons), δ 6.9–7.3 ppm (thiophene protons), δ 2.2 ppm (mesityl methyl groups) .
- IR : Identify key bands: ~1650 cm⁻¹ (amide C=O), ~1150 cm⁻¹ (sulfonyl S=O) .
- X-ray Crystallography : Resolve dihedral angles between thiophene and phenyl rings (e.g., 8–14°) to confirm steric effects from mesityl groups .
Advanced Research Questions
Q. What strategies address discrepancies in crystallographic data between synthesized batches?
Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion. To resolve:
- Crystallization Control : Use slow evaporation in polar aprotic solvents (e.g., DMF/water) to ensure consistent crystal packing .
- Hydrogen-Bond Analysis : Compare C–H⋯O/S interactions in asymmetric units via Mercury software. For example, weak C–H⋯O bonds (2.5–3.0 Å) may stabilize different conformers .
- Refinement Protocols : Apply Hirshfeld surface analysis to quantify intermolecular interactions. Discrepancies >5% in contact percentages suggest batch-specific packing motifs .
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified mesityl groups (e.g., electron-withdrawing nitro or electron-donating methoxy substituents) to assess impact on bioactivity .
- Biological Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) via microdilution (MIC values). Compare with control carboxamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify sulfonamide-specific effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like dihydrofolate reductase (DHFR). Validate with IC₅₀ measurements .
Q. What analytical methods resolve conflicting spectral data during structural elucidation?
Methodological Answer:
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragment peaks at m/z 150–200 may indicate sulfonamide cleavage .
- Dynamic NMR : For rotameric ambiguity (e.g., hindered rotation in sulfonamide), perform variable-temperature ¹H NMR (25–60°C) to coalesce split peaks and calculate energy barriers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, NOESY can confirm spatial proximity between mesityl methyl and thiophene protons .
Q. Data Contradiction Analysis
Example Scenario : Conflicting bioactivity data between in vitro and in vivo studies.
Resolution Strategy :
- Metabolic Stability Testing : Incubate compound with liver microsomes (human/rat) to identify rapid degradation (e.g., sulfonamide hydrolysis) causing reduced in vivo efficacy .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability. Re-test in animal models (e.g., murine infection) with pharmacokinetic monitoring .
Properties
Molecular Formula |
C20H20N2O3S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-11-14(2)19(15(3)12-13)22-27(24,25)17-8-6-16(7-9-17)21-20(23)18-5-4-10-26-18/h4-12,22H,1-3H3,(H,21,23) |
InChI Key |
RQTQDKBPEQFMOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Origin of Product |
United States |
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